molecular formula C18H17ClFNO2 B6289355 Benzyl N-benzyl-N-(2-chloro-2-fluorocyclopropyl)carbamate CAS No. 178551-31-0

Benzyl N-benzyl-N-(2-chloro-2-fluorocyclopropyl)carbamate

Cat. No.: B6289355
CAS No.: 178551-31-0
M. Wt: 333.8 g/mol
InChI Key: PTDOXEUFGDTODL-UHFFFAOYSA-N
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Description

Benzyl N-benzyl-N-(2-chloro-2-fluorocyclopropyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a carbamate group, which is a functional group commonly used in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-benzyl-N-(2-chloro-2-fluorocyclopropyl)carbamate typically involves the reaction of benzylamine with 2-chloro-2-fluorocyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-benzyl-N-(2-chloro-2-fluorocyclopropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The carbamate group can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to the formation of different functional groups .

Scientific Research Applications

Benzyl N-benzyl-N-(2-chloro-2-fluorocyclopropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmacologically active compounds.

    Industry: It is utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl N-benzyl-N-(2-chloro-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-benzylcarbamate: Lacks the 2-chloro-2-fluorocyclopropyl group, making it less reactive in certain chemical reactions.

    N-benzyl-N-(2-chloro-2-fluorocyclopropyl)carbamate: Similar structure but without the additional benzyl group, affecting its steric and electronic properties.

Uniqueness

Benzyl N-benzyl-N-(2-chloro-2-fluorocyclopropyl)carbamate is unique due to the presence of both benzyl and 2-chloro-2-fluorocyclopropyl groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

benzyl N-benzyl-N-(2-chloro-2-fluorocyclopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-18(20)11-16(18)21(12-14-7-3-1-4-8-14)17(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDOXEUFGDTODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)Cl)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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